Ethametsulfuron-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action:

Ethametsulfuron-methyl belongs to the sulfonylurea class of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, essential for plant growth and development. Inhibition of ALS disrupts amino acid production, ultimately leading to plant death [].

Applications in Weed Control Research:

Research has explored the efficacy of ethametsulfuron-methyl in controlling various broadleaf weeds and some grass weeds across diverse agricultural settings [, ]. Studies have investigated its effectiveness against weeds in crops like canola, soybeans, and wheat [, , ]. These studies have evaluated factors influencing its performance, such as application timing, dosage, and potential interactions with other herbicides or adjuvants.

Environmental Fate and Degradation Research:

Scientific research has examined the environmental behavior of ethametsulfuron-methyl, including its persistence, mobility, and degradation in soil and water [, ]. These studies aim to understand the potential environmental impact of the herbicide and inform risk assessment processes. Research has also investigated the potential for microbial degradation of ethametsulfuron-methyl, identifying specific bacterial strains capable of breaking down the compound [].

Additional Research Areas:

Ongoing research continues to explore various aspects of ethametsulfuron-methyl, including:

- Resistance development: Studying the emergence of weed resistance to ethametsulfuron-methyl and developing strategies to manage resistance [].

- Impact on non-target organisms: Investigating potential effects on beneficial insects, pollinators, and other non-target organisms in the environment [].

- Development of new formulations: Researching and developing new formulations of ethametsulfuron-methyl with improved efficacy, selectivity, or environmental profiles [].

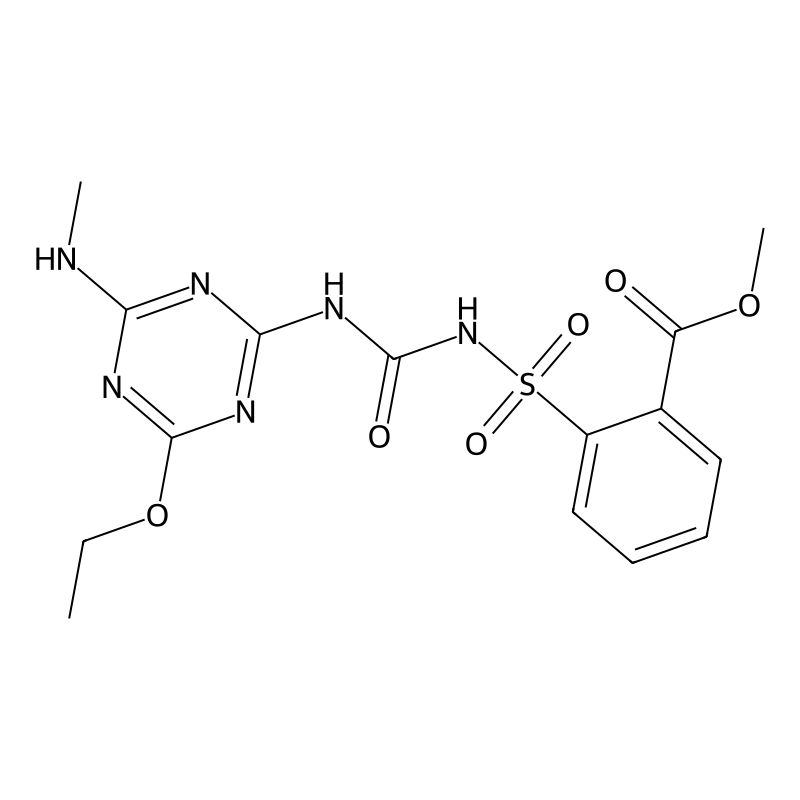

Ethametsulfuron-methyl is a selective herbicide belonging to the sulfonylurea class, primarily utilized for controlling broadleaf and grassy weeds in various crops. Its chemical structure is characterized by the presence of a methyl group attached to a sulfonylurea moiety, which contributes to its herbicidal activity. Ethametsulfuron-methyl is moderately soluble in water and exhibits a low volatility, indicating a potential risk of leaching into groundwater under certain conditions .

Ethametsulfuron-methyl acts primarily through the inhibition of acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids. This inhibition disrupts protein synthesis and leads to plant death. The compound undergoes hydrolysis, particularly in acidic environments, with stability observed at neutral and basic pH levels . Degradation studies have shown that ethametsulfuron-methyl can persist in soil and aquatic systems, with half-lives varying significantly based on environmental conditions .

The biological activity of ethametsulfuron-methyl is characterized by its selective toxicity towards certain plant species. It demonstrates low toxicity to mammals and birds but can be moderately toxic to aquatic organisms, particularly algae. The compound has been shown to bioaccumulate slightly in animal tissues, with significant residues found in the liver, kidneys, and fat . Its mechanism of action leads to effective control of both annual and perennial weeds, making it a valuable tool in agricultural weed management.

Ethametsulfuron-methyl can be synthesized through several methods involving the reaction of appropriate starting materials that include sulfonylurea derivatives and triazine compounds. The synthesis typically involves:

- Formation of the Sulfonylurea Linkage: This is achieved by reacting an amine with a sulfonyl chloride.

- Introduction of the Triazine Moiety: The sulfonylurea intermediate is then reacted with a triazine derivative under controlled conditions to form ethametsulfuron-methyl.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for agricultural applications .

Ethametsulfuron-methyl is widely used in agriculture for:

- Weed Control: Effective against a variety of broadleaf and grassy weeds.

- Crop Protection: Utilized in crops such as oilseed rape, where it helps maintain yield by controlling weed populations.

- Environmental Management: Its properties make it suitable for integrated pest management strategies aimed at reducing herbicide resistance among weed populations .

Several compounds share structural or functional similarities with ethametsulfuron-methyl. These include:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Metsulfuron-methyl | C14H15N5O6S | Systemic activity with foliar and soil action |

| Imazapyr | C15H16N4O3 | Broad-spectrum herbicide; also inhibits acetolactate synthase |

| Chlorimuron-ethyl | C13H14ClN5O5S | Selective for certain crops; lower solubility |

Ethametsulfuron-methyl's unique mechanism of action through acetolactate synthase inhibition differentiates it from these compounds, particularly in its selectivity towards specific weed types while maintaining lower toxicity to non-target organisms .

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 196 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 193 of 196 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard